

An In-depth Technical Guide to Dibenzyl Phosphate

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Compound of Interest

Compound Name: *Dibenzyl phosphate*

Cat. No.: *B196167*

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Introduction

Dibenzyl phosphate (DBP) is an organophosphate compound with the chemical formula $(C_6H_5CH_2)_2PO_2H$. It serves as a versatile intermediate and reagent in organic synthesis, finding significant application in pharmaceutical development and materials science.[1] Its utility stems from the benzyl groups, which can be readily cleaved under specific conditions, making it an effective phosphate protecting group.[2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of **dibenzyl phosphate**, supported by detailed experimental protocols and data.

Molecular Structure and Properties

Dibenzyl phosphate consists of a central phosphate group bonded to two benzyl groups and one hydroxyl group. The presence of the benzyl groups imparts significant organic character to the molecule, influencing its solubility and reactivity.

Structure: $(C_6H_5CH_2O)_2P(O)OH$

Quantitative Data Summary

A summary of the key physicochemical properties of **dibenzyl phosphate** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₄ H ₁₅ O ₄ P	[1][3][4]
Molecular Weight	278.24 g/mol	[1][3][4][5]
Appearance	White to off-white or slightly yellow crystalline powder	[1][6][7]
Melting Point	74-82 °C (range), 78-80 °C (lit.)	[1][6][8]
Boiling Point	427.6±48.0 °C (Predicted)	[6]
Density	1.280±0.06 g/cm ³ (Predicted)	[6]
Solubility	Sparingly soluble in water.[7] Slightly soluble in Chloroform, Ethyl Acetate (with heating), and Methanol.[6]	
pKa	1.53±0.50 (Predicted)	[7]
Storage Conditions	0-8°C, Store in a cool and dry place.[1][6][7][8]	
CAS Number	1623-08-1	[1][3][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **dibenzyl phosphate** are provided below. These protocols are based on established literature procedures.

Synthesis of Dibenzyl Phosphate from Benzyl Alcohol and Phosphorus Trichloride

This is a common and effective method for the preparation of **dibenzyl phosphate**. The reaction proceeds in three main steps: formation of dibenzyl phosphite, oxidation to **dibenzyl phosphate** sodium salt, and subsequent acidification.

Materials:

- Benzyl alcohol
- Phosphorus trichloride (PCl_3)
- Triethylamine (Et_3N)
- Toluene
- Carbon tetrachloride (CCl_4)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Petroleum ether

Procedure:

- Step 1: Synthesis of Dibenzyl Phosphite
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol and triethylamine in toluene.
 - Cool the mixture in an ice bath.
 - Slowly add phosphorus trichloride dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the triethylamine hydrochloride salt is formed as a precipitate.
- Step 2: Oxidation to **Dibenzyl Phosphate** Sodium Salt
 - Filter off the triethylamine hydrochloride precipitate.

- To the filtrate containing dibenzyl phosphite, add carbon tetrachloride and an aqueous solution of sodium hydroxide.
- Stir the biphasic mixture vigorously for several hours at room temperature.
- The **dibenzyl phosphate** sodium salt will precipitate from the solution.
- Step 3: Acidification to **Dibenzyl Phosphate**
 - Isolate the **dibenzyl phosphate** sodium salt by filtration.
 - Suspend the salt in water and cool in an ice bath.
 - Carefully add hydrochloric acid dropwise with stirring until the pH of the solution is acidic.
 - The white solid of **dibenzyl phosphate** will precipitate.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.[\[5\]](#)[\[9\]](#)

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the dried **dibenzyl phosphate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer

- Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: ~3-4 s
 - Spectral width: -2 to 12 ppm
- Expected Signals:
 - Aromatic protons (C_6H_5): Multiplet around 7.2-7.4 ppm.
 - Methylene protons (CH_2): Doublet around 5.0 ppm.
 - Acidic proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Parameters:
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2.0 s
 - Acquisition time: ~1-2 s
 - Spectral width: 0 to 200 ppm
- Expected Signals:
 - Aromatic carbons: Multiple signals between 127-136 ppm.

- Methylene carbon (CH₂): Signal around 69 ppm.

³¹P NMR Spectroscopy:

- Instrument: 162 MHz NMR Spectrometer
- Parameters:
 - Number of scans: 64-128
 - Relaxation delay: 2.0 s
 - Acquisition time: ~1 s
 - Spectral width: -50 to 50 ppm
- Expected Signal: A single peak, with the chemical shift dependent on the solvent and pH.

Applications in Synthesis

Dibenzyl phosphate is a key reagent in several important synthetic transformations, particularly in the synthesis of phosphorylated molecules relevant to drug discovery.

Ring-Opening of Epoxides

Dibenzyl phosphate can act as a nucleophile to open epoxide rings, a reaction that is valuable for the synthesis of various phosphorylated compounds, including dihydroxyacetone phosphate (DHAP) analogues.^[8]^[10] This reaction is often catalyzed by a Lewis acid.

General Experimental Workflow:

- Reactant Preparation: Dissolve the epoxide and **dibenzyl phosphate** in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere.
- Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., a cobalt-salen complex) to the reaction mixture.^[11]
- Reaction: Stir the mixture at the appropriate temperature (ranging from 0 °C to room temperature) for a period determined by monitoring the reaction progress (e.g., by TLC).

- Work-up: Quench the reaction with a suitable reagent, followed by an aqueous work-up to remove the catalyst and any unreacted starting materials.
- Purification: Purify the resulting phosphate triester by column chromatography on silica gel.

Synthesis of Glycosyl Phosphates

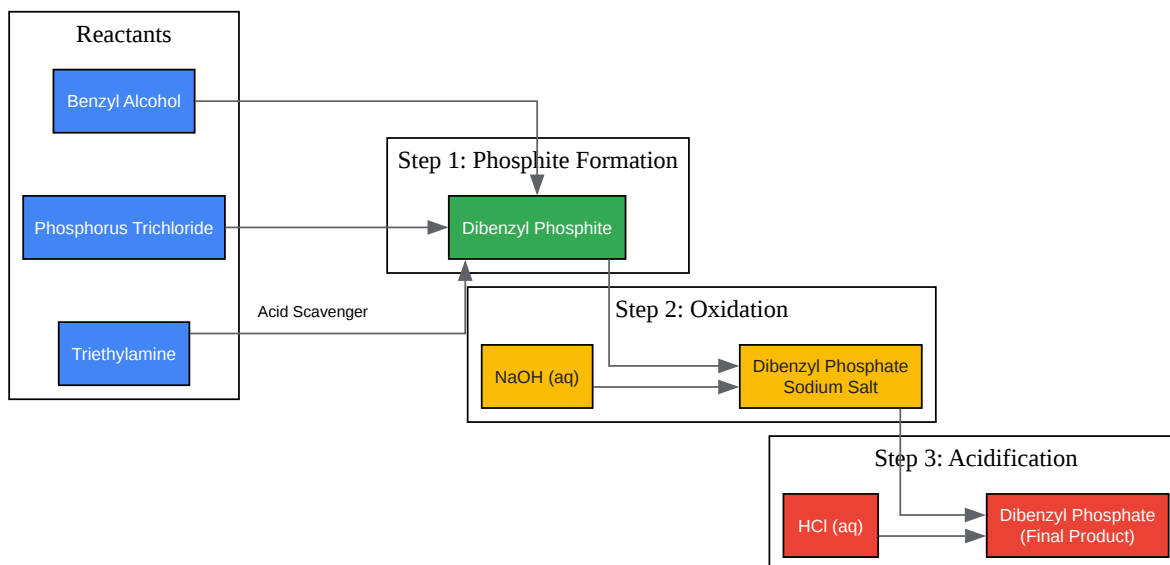
Dibenzyl phosphate is a crucial reactant in the synthesis of stereospecific 1,2-trans glycosyl phosphates.^{[8][10]} These compounds are important intermediates in the synthesis of nucleotide sugars and other biologically active glycoconjugates.

General Experimental Workflow:

- Activation: A suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate) is activated with a Lewis acid in the presence of **dibenzyl phosphate**.
- Coupling: The activated glycosyl donor reacts with **dibenzyl phosphate** to form the glycosyl phosphate diester.
- Deprotection: The benzyl groups on the phosphate can be removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to yield the unprotected glycosyl phosphate.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of **dibenzyl phosphate** from benzyl alcohol.



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Caption: Synthesis workflow for **dibenzyl phosphate**.

Conclusion

Dibenzyl phosphate is a valuable and versatile reagent in organic chemistry with significant applications in the synthesis of complex molecules, particularly in the field of drug development. Its properties as a phosphate protecting group, coupled with its reactivity in key transformations such as epoxide ring-opening and glycosylation reactions, make it an indispensable tool for synthetic chemists. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

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